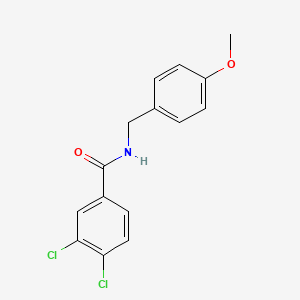
4-benzyl-N-cyclohexyl-1-piperazinecarbothioamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-benzyl-N-cyclohexyl-1-piperazinecarbothioamide, also known as BTCP, is a chemical compound that belongs to the piperazine family. It is a potent dopamine reuptake inhibitor, which means that it blocks the reuptake of dopamine in the brain, leading to an increase in the levels of dopamine. This increase in dopamine levels can have various biochemical and physiological effects, which make BTCP a promising compound for scientific research.
Mécanisme D'action
4-benzyl-N-cyclohexyl-1-piperazinecarbothioamide acts as a potent dopamine reuptake inhibitor, which means that it blocks the reuptake of dopamine in the brain, leading to an increase in the levels of dopamine. This increase in dopamine levels can have various biochemical and physiological effects, such as increased motivation, improved mood, and reduced pain perception.
Biochemical and Physiological Effects
4-benzyl-N-cyclohexyl-1-piperazinecarbothioamide has various biochemical and physiological effects, which make it a promising compound for scientific research. It has been shown to increase the levels of dopamine in the brain, which can lead to increased motivation, improved mood, and reduced pain perception. Moreover, it has been shown to have potential therapeutic applications in the treatment of various neurological disorders, such as Parkinson's disease and schizophrenia.
Avantages Et Limitations Des Expériences En Laboratoire
4-benzyl-N-cyclohexyl-1-piperazinecarbothioamide has various advantages and limitations for lab experiments. Its potent dopamine reuptake inhibition activity makes it a promising compound for studying the effects of dopamine on various physiological and biochemical processes. However, its potential toxicity and side effects, such as neurotoxicity, limit its use in lab experiments.
Orientations Futures
There are various future directions for the scientific research of 4-benzyl-N-cyclohexyl-1-piperazinecarbothioamide. One potential direction is the development of novel therapeutic applications for the treatment of neurological disorders, such as Parkinson's disease and schizophrenia. Another potential direction is the study of the effects of 4-benzyl-N-cyclohexyl-1-piperazinecarbothioamide on various physiological and biochemical processes, such as pain perception and motivation. Moreover, the development of novel derivatives of 4-benzyl-N-cyclohexyl-1-piperazinecarbothioamide with improved pharmacological properties is another potential direction for future research.
Méthodes De Synthèse
The synthesis of 4-benzyl-N-cyclohexyl-1-piperazinecarbothioamide involves the reaction of 1-benzylpiperazine with cyclohexyl isothiocyanate in the presence of a base, such as sodium hydroxide. The reaction results in the formation of 4-benzyl-N-cyclohexyl-1-piperazinecarbothioamide, which can be purified using various techniques, such as column chromatography.
Applications De Recherche Scientifique
4-benzyl-N-cyclohexyl-1-piperazinecarbothioamide has been extensively studied for its potential applications in scientific research. It has been shown to have various pharmacological effects, such as antidepressant, anxiolytic, and analgesic effects. Moreover, it has been shown to have potential therapeutic applications in the treatment of various neurological disorders, such as Parkinson's disease and schizophrenia.
Propriétés
IUPAC Name |
4-benzyl-N-cyclohexylpiperazine-1-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3S/c22-18(19-17-9-5-2-6-10-17)21-13-11-20(12-14-21)15-16-7-3-1-4-8-16/h1,3-4,7-8,17H,2,5-6,9-15H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKGBVYYMEQRBGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=S)N2CCN(CC2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![5-[(4-chlorobenzyl)thio]-1-(2-methoxyphenyl)-1H-tetrazole](/img/structure/B5821467.png)

![4-{2-[2-(benzyloxy)phenyl]-1-cyanovinyl}benzonitrile](/img/structure/B5821491.png)

![N-(2-chlorophenyl)-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5821505.png)
![1-[(3,4-dimethylphenoxy)acetyl]-4-(4-fluorophenyl)piperazine](/img/structure/B5821522.png)

![6-(2-naphthyl)-5H-dibenzo[c,e]azepine-5,7(6H)-dione](/img/structure/B5821534.png)

![3-methyl-N-({[2-(trifluoromethyl)phenyl]amino}carbonothioyl)butanamide](/img/structure/B5821558.png)